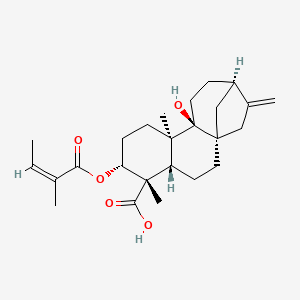

3alpha-Angeloyloxypterokaurene L3

Description

3alpha-Angeloyloxypterokaurene L3 is a diterpenoid compound with the molecular formula C25H36O5 (CAS: 79406-11-4) and a molar mass of 416.56 g/mol. It is derived from the plant Wedelia trilobata and is primarily used as a high-purity biochemical reagent for research purposes . Key physicochemical properties include:

- Purity: ≥98.0% (HPLC-grade)

- Melting Point: 165–166°C

- Specific Rotation: [α] = −51.3 (c = 0.71 in CHCl3)

- Storage: Stable at 2–8°C for short-term storage and −20°C for long-term preservation .

The compound features an angeloyloxy substituent at the 3α-position of the kaurane skeleton, which influences its stereochemical and biological properties .

Properties

IUPAC Name |

(1S,4S,5S,6R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-6-15(2)20(26)30-19-9-10-22(4)18(23(19,5)21(27)28)8-11-24-13-16(3)17(14-24)7-12-25(22,24)29/h6,17-19,29H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6-/t17-,18+,19-,22-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEDWFNWWHKRJU-UWZXKBJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C(C1(C)C(=O)O)CCC34C2(CCC(C3)C(=C)C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CC[C@@]2([C@@H]([C@]1(C)C(=O)O)CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-Angeloyloxypterokaurene L3 involves several steps, starting from the extraction of natural products from Wedelia trilobata. The compound can be isolated and purified using chromatographic techniques . Specific synthetic routes and reaction conditions are not widely documented, but general diterpenoid synthesis methods can be applied.

Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin. large-scale extraction from Wedelia trilobata and subsequent purification can be considered for industrial purposes .

Chemical Reactions Analysis

Types of Reactions: 3alpha-Angeloyloxypterokaurene L3 undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce double bonds or carbonyl groups.

Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

3alpha-Angeloyloxypterokaurene L3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3alpha-Angeloyloxypterokaurene L3 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and microbial growth . Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Angeloyloxy (α,β-unsaturated isobutenyl group) vs. Cinnamoyloxy (phenylpropenoyl group): The cinnamoyl group’s aromaticity may enhance UV absorption and alter solubility compared to the aliphatic angeloyl group .

Stereochemical Differences :

- The ent-3beta-Cinnamoyloxy derivative exhibits β-configuration at C3, which may reduce binding affinity to biological targets compared to the α-configuration in this compound .

Similar safety profiles are assumed for analogs due to structural similarities, though empirical data are lacking .

Biological Activity

3alpha-Angeloyloxypterokaurene L3 is a natural compound derived from the plant Wedelia trilobata, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and presenting relevant data.

This compound is classified as a terpenoid, a class of compounds known for their diverse biological activities. Its chemical structure contributes to its interaction with various biological targets, making it a subject of interest in pharmacological research.

| Property | Value |

|---|---|

| Molecular Formula | C20H30O2 |

| Molecular Weight | 302.45 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogenic bacteria, suggesting potential applications in treating infections.

- Case Study : A study conducted on the antibacterial effects of this compound showed inhibition of growth in Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.

- Research Findings : An experiment demonstrated that treatment with this compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures.

Cytotoxic Activity

The cytotoxic effects of this compound have also been explored, particularly in cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells.

- Data Summary : In assays involving human cancer cell lines, concentrations of 10-50 µM resulted in significant cell death, with IC50 values indicating potent cytotoxicity.

Table 2: Biological Activities Summary

| Activity Type | Test Organism/Cell Line | Result | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition observed | 50 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition observed | 50 µg/mL |

| Anti-inflammatory | Macrophage cultures | Reduced IL-6 and TNF-α | Not specified |

| Cytotoxic | Human cancer cell lines | Induced apoptosis | IC50 = 25 µM |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest it may interact with specific cellular pathways involved in inflammation and cell proliferation.

Potential Pathways

- NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory markers.

- Apoptotic Pathways : Evidence suggests that it activates caspases involved in apoptosis, promoting cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.